molecular formula C14H14N4O4 B3843867 N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine

Cat. No.: B3843867
M. Wt: 302.29 g/mol
InChI Key: DYSQLYVZGCCSEQ-SXGWCWSVSA-N
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Description

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-nitro-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: Formation of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-aminopyridin-2-amine.

    Substitution: Formation of derivatives with various substituents replacing the methoxy groups.

    Oxidation: Formation of compounds with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-21-11-6-5-10(13(8-11)22-2)9-16-17-14-12(18(19)20)4-3-7-15-14/h3-9H,1-2H3,(H,15,17)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQLYVZGCCSEQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=C(C=CC=N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N\NC2=C(C=CC=N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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